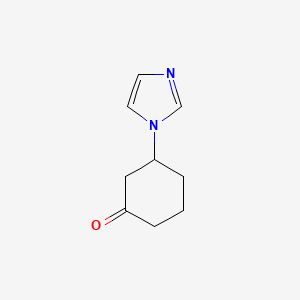
3-(1H-imidazol-1-il)ciclohexanona
Descripción general
Descripción
3-(1H-imidazol-1-yl)cyclohexanone is a chemical compound that features a cyclohexanone ring substituted with an imidazole moiety at the third position
Aplicaciones Científicas De Investigación
3-(1H-imidazol-1-yl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, including ionic liquids and catalysts.
Safety and Hazards
While specific safety and hazard information for “3-(1H-imidazol-1-yl)cyclohexanone” was not found in the papers retrieved, it’s important to handle all chemicals with care. General safety measures include avoiding dust formation, not breathing in mist, gas, or vapors, and using personal protective equipment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-1-yl)cyclohexanone typically involves the Michael addition of imidazole to cyclohex-2-en-1-one under microwave conditions, followed by reduction of the resulting ketone . This method is efficient and provides a straightforward route to the desired product.
Industrial Production Methods: While specific industrial production methods for 3-(1H-imidazol-1-yl)cyclohexanone are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic route, with optimization for yield and purity. Industrial processes may also incorporate continuous flow techniques and advanced purification methods to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-(1H-imidazol-1-yl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of 3-(1H-imidazol-1-yl)cyclohexanone.
Substitution: Various substituted imidazole compounds.
Mecanismo De Acción
The mechanism of action of 3-(1H-imidazol-1-yl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to the desired therapeutic or catalytic effects .
Comparación Con Compuestos Similares
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Cyclohexanone: A six-membered ring ketone without the imidazole substitution.
3-(1H-imidazol-1-yl)propan-1-amine: A compound with a similar imidazole substitution but different core structure.
Uniqueness: 3-(1H-imidazol-1-yl)cyclohexanone is unique due to its combination of the cyclohexanone ring and imidazole moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its individual components.
Propiedades
IUPAC Name |
3-imidazol-1-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-3-1-2-8(6-9)11-5-4-10-7-11/h4-5,7-8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFJJTOEINUMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



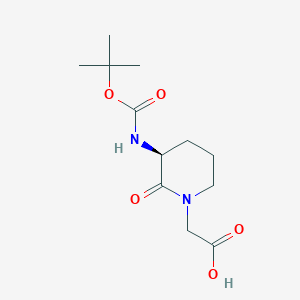

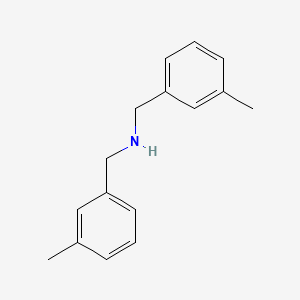
![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)
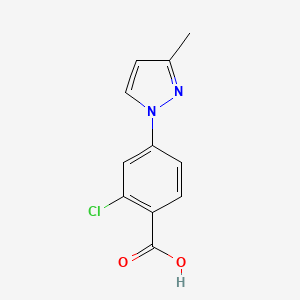
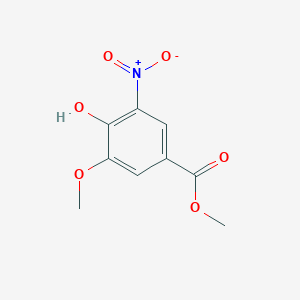
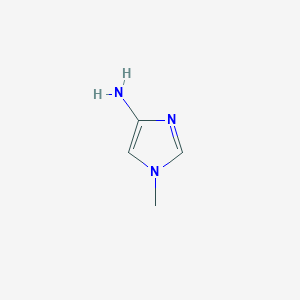
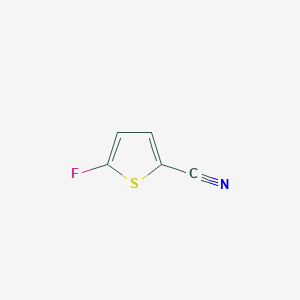
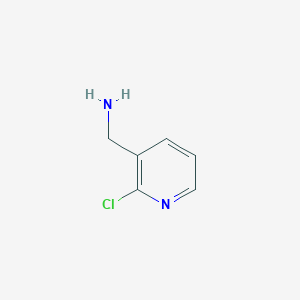

![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)


